3-Fluorocyclobutane-1-carbaldehyde
Overview
Description
3-Fluorocyclobutane-1-carbaldehyde is an organic compound with the molecular formula C5H7FO. It is a fluorinated aldehyde, characterized by a cyclobutane ring substituted with a fluorine atom and an aldehyde group. This compound is of interest in various fields of scientific research due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluorocyclobutane-1-carbaldehyde typically involves the nucleophilic fluorination of cyclobutane derivatives. One common method includes the reaction of cyclobutyl lithium with a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atom. The resulting 3-fluorocyclobutyl intermediate is then oxidized to form the aldehyde group using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of safer and more environmentally friendly reagents is also a consideration in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-Fluorocyclobutane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using organolithium or Grignard reagents.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, PCC, Dess-Martin periodinane.
Reduction: NaBH4, LiAlH4.
Substitution: Organolithium reagents, Grignard reagents.
Major Products
Oxidation: 3-Fluorocyclobutane-1-carboxylic acid.
Reduction: 3-Fluorocyclobutan-1-ol.
Substitution: Various substituted cyclobutane derivatives depending on the nucleophile used.
Scientific Research Applications
3-Fluorocyclobutane-1-carbaldehyde is used in a variety of scientific research applications:
Chemistry: As a building block for the synthesis of more complex fluorinated compounds, which are valuable in pharmaceuticals and agrochemicals.
Biology: In the study of enzyme mechanisms and as a probe for investigating biological pathways involving aldehyde dehydrogenases.
Medicine: Potential use in the development of fluorinated drugs due to the unique properties imparted by the fluorine atom.
Industry: Used in the production of specialty chemicals and materials with specific properties, such as increased stability and reactivity.
Mechanism of Action
The mechanism by which 3-Fluorocyclobutane-1-carbaldehyde exerts its effects involves its reactivity as an aldehyde and the presence of the fluorine atom. The aldehyde group can participate in nucleophilic addition reactions, while the fluorine atom can influence the electronic properties of the molecule, affecting its reactivity and interactions with other molecules. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparison with Similar Compounds
3-Fluorocyclobutane-1-carbaldehyde can be compared with other fluorinated cyclobutane derivatives, such as:
2-Fluorocyclobutane-1-carbaldehyde: Similar structure but with the fluorine atom in a different position, leading to different reactivity and properties.
3-Fluorocyclobutanol: The alcohol derivative, which has different reactivity due to the presence of the hydroxyl group instead of the aldehyde.
3-Fluorocyclobutane-1-carboxylic acid: The carboxylic acid derivative, which has different acidity and reactivity compared to the aldehyde.
The uniqueness of this compound lies in its specific combination of the fluorine atom and the aldehyde group, which imparts distinct electronic and steric properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
3-fluorocyclobutane-1-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7FO/c6-5-1-4(2-5)3-7/h3-5H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGGDFLZXBOFJBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
102.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1780295-33-1 | |
Record name | 3-fluorocyclobutane-1-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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